molecular formula C10H12O3 B1658513 3-Hydroxy-4-propoxybenzaldehyde CAS No. 61315-87-5

3-Hydroxy-4-propoxybenzaldehyde

Cat. No. B1658513
CAS RN: 61315-87-5
M. Wt: 180.2 g/mol
InChI Key: PMCWOGATSZLJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-propoxybenzaldehyde is a chemical compound with the CAS Number: 61315-87-5 . It has a molecular weight of 180.2 . It is usually in the form of a powder .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact structure can be represented as 1S/C10H12O3/c1-2-5-13-10-4-3-8 (7-11)6-9 (10)12/h3-4,6-7,12H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 71-73 degrees Celsius .

Scientific Research Applications

  • Electrocatalysis and Polymerization : 3,4-Hydroxybenzaldehyde, a structurally similar compound to 3-Hydroxy-4-propoxybenzaldehyde, is used in electrocatalysis. It undergoes oxidation on electrodes, leading to stable redox-active electropolymerized films containing a quinone moiety. These films show a pH-dependent redox response, relevant for surface-immobilized redox couples in electrochemical applications (Pariente, Lorenzo, & Abruña, 1994).

  • Synthesis of Aromatic Compounds : The molecule is a key intermediate in synthesizing vanillin, an important compound in the perfumery, pharmaceutical, and food flavoring industries. The synthesis method for vanillin, which may involve derivatives of this compound, is well-documented, indicating its importance in organic synthesis (Tan Ju & Liao Xin, 2003).

  • Anti-Asthmatic Activity : Related compounds like 4-hydroxy-3-methoxybenzaldehyde demonstrate significant anti-asthmatic activity. This activity could be related to the inhibition of cyclooxygenase activities and oxidation, suggesting potential therapeutic applications for this compound derivatives (Young-Woon Jang, J. Lee, & Chang Jong Kim, 2010).

  • Electrochemical Applications : The electrochemical characteristics of glassy carbon electrodes modified by mixtures including 4-hydroxybenzaldehyde, a close analog, are studied for their potential in electrochemical sensing and analysis. These studies can inform the use of this compound in similar applications (Carlos D. Garcia, C. D. Pauli, & P. Ortiz, 2001).

  • Biosynthesis and Organic Chemistry : The biosynthesis of 4-hydroxybenzylideneacetone, using 4-hydroxybenzaldehyde, provides insights into the enzymatic reactions and organic synthesis processes. These processes could be relevant to the synthesis and application of this compound in biotechnological and organic chemistry contexts (Xingmiao Zhu, Peng-cheng Chen, & P. Zheng, 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .

properties

IUPAC Name

3-hydroxy-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h3-4,6-7,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCWOGATSZLJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620557
Record name 3-Hydroxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61315-87-5
Record name 3-Hydroxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-propoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous potassium carbonate (1.5 g, 10.8 mmol) and sodium iodide (0.108 g, 0.72 mmol) were added to 3,4-dihydroxybenzaldehyde (1.0 g, 7.2 mmol), in butanone (50 ml), at room temperature. The reaction was stirred for 10 min after which propyl bromide (0.657 ml, 7.2 mmol) was added dropwise and the reaction was refluxed for 3 h. The reaction mixture was diluted with water and the product was extracted with dichloromethane (3×25 ml), the combined organic layers were dried over magnesium sulphate and reduced in vacuo. Purification by column chromatography (SiO2, petroleum:ether (40:60 v/v) with an increasing gradient of ethyl acetate) afforded 0.248 g (22%) of 3-hydroxy-4-propoxybenzaldehyde as an off-white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.108 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.657 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-propoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-propoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-4-propoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-4-propoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-4-propoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-4-propoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.